molecular formula C9H10BrNO2 B1290362 Ethyl 6-(bromomethyl)picolinate CAS No. 97278-44-9

Ethyl 6-(bromomethyl)picolinate

Cat. No. B1290362
CAS RN: 97278-44-9
M. Wt: 244.08 g/mol
InChI Key: LEYJOYYSNHBEEE-UHFFFAOYSA-N
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Description

Ethyl 6-(bromomethyl)picolinate is an organic compound with the molecular formula C9H10BrNO2 . It is used in various chemical reactions and has been studied extensively in scientific research .


Synthesis Analysis

The synthesis of Ethyl 6-(bromomethyl)picolinate can be achieved via a visible-light-induced NBS-mediated radical bromination reaction . This method has been shown to be effective, yielding the desired product in good yield of 76% .


Molecular Structure Analysis

The molecular structure of Ethyl 6-(bromomethyl)picolinate contains a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

Ethyl 6-(bromomethyl)picolinate is a valuable building block in chemical transformations . It has been used in the synthesis of fused quinoline or bisquinoline systems . The compound can participate in a wide array of chemical transformations, revealing its synthetic potential in accessing important quinoline scaffold derivatives .


Physical And Chemical Properties Analysis

Ethyl 6-(bromomethyl)picolinate has a molecular weight of 244.085 Da . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Synthesis of Quinoline Derivatives

  • Summary of the Application : Ethyl 6-(bromomethyl)picolinate is used in the synthesis of quinoline derivatives . These derivatives are valuable tools in a wide array of chemical transformations .
  • Methods of Application or Experimental Procedures : The synthesis involves visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide and a 150-W tungsten bulb as an initiator . This leads to the desired monobromo product, ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate . The reaction with N-bromosuccinimide is known to proceed via a radical process .
  • Results or Outcomes : The yield of the desired product was 76%, which was a 46% improvement compared to the previous method . The byproduct was identified as ethyl 9-bromo-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate based on 1H nuclear magnetic resonance (NMR) spectral analysis .

properties

IUPAC Name

ethyl 6-(bromomethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYJOYYSNHBEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629934
Record name Ethyl 6-(bromomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(bromomethyl)picolinate

CAS RN

97278-44-9
Record name Ethyl 6-(bromomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 6-methyl-pyridine-2-carboxylic acid ethyl ester (1.65 g, 10 mmol), NBS (1.77 g, 10 mmol), and benzoyl peroxide (100 mg) in carbon tetrachloride (20 ml) was refluxed for 14 h. After cooling to room temperature, the reaction mixture was partitioned between diethyl ether and water (120 ml, 4:1), organic layer was washed with water (2×20 ml), brine, dried (MgSO4), filtered and concentrated to give 6-bromomethyl-pyridine-2-carboxylic acid ethyl ester (2.4 g) which was used without further purification. LCMS m/z: 245 (M+1)+.
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Finely ground N-bromo-succinimide (29.4 g, 165.2 mmol) was added in several portions to a solution of 6-methyl-pyridine-2-carboxylic acid ethyl ester (24.7 g, 150.0 mmol; available from Aldrich Chemical Company, Inc., Milwaukee, Wis.) in carbon tetrachloride (500 mL), and then benzoyl peroxide (100 mg, 0.4 mmol) was added. The mixture was heated at 84 degrees under nitrogen for approximately 40 h. Further portions of N-bromo-succinimide (14.8 g, 83.2 mmol) and then benzoyl peroxide (100 mg, 0.4 mmol) were added and heating was continued overnight. The reaction mixture was cooled to room temperature, filtered, evaporated, and purified by chromatography on silica gel using a Biotage system, eluting with 1:1 dichloromethane/hexane and dichloromethane to give 6-bromomethyl-pyridine-2-carboxylic acid ethyl ester (11.8 g, 32%) as a pale yellow oil. MS (MH+): 244/246. From HPLC, the purity was estimated at 85-90% and the material was used in the next step without further purification.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

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